

Spectroscopic Characterization of (2-Aminophenyl)urea: A Technical Guide

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Compound of Interest

Compound Name: (2-Aminophenyl)urea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **(2-Aminophenyl)urea**, a molecule of interest in pharmaceutical and chemical research. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring these spectra.

Introduction

(2-Aminophenyl)urea, with the chemical formula $C_7H_9N_3O$, is an aromatic urea derivative.^[1] Its structure, featuring a phenyl ring substituted with both an amino and a urea group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including drug development. This guide serves as a practical resource for researchers working with this and similar compounds.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **(2-Aminophenyl)urea**. This data is based on predictive models and analysis of related compounds due to the limited availability of published experimental spectra for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

2.1.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum of **(2-Aminophenyl)urea** is expected to show distinct signals for the aromatic protons and the protons of the amino and urea groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic CH	6.5 - 7.5	Multiplet	4H
-NH ₂ (amino)	3.5 - 4.5	Broad Singlet	2H
-NH- (urea)	7.5 - 8.5	Singlet	1H
-NH ₂ (urea)	5.0 - 6.0	Broad Singlet	2H

2.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is expected to be significantly downfield.

Carbon	Predicted Chemical Shift (ppm)
C=O (urea)	155 - 165
Aromatic C-NH ₂	140 - 150
Aromatic C-NH	120 - 130
Aromatic CH	115 - 130

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (amino and urea)	3400 - 3200	Strong, Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C=O Stretch (urea)	1680 - 1640	Strong
N-H Bend (amino and urea)	1650 - 1550	Medium
C=C Stretch (aromatic)	1600 - 1450	Medium
C-N Stretch	1400 - 1200	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(2-Aminophenyl)urea**, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Parameter	Value
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol [1]
Exact Mass	151.07456 Da [1]
Expected [M] ⁺ Peak (m/z)	151

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

- Weigh approximately 5-10 mg of the **(2-Aminophenyl)urea** sample for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Filter the solution if any particulate matter is present to avoid compromising the spectral quality.
- Transfer the clear solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Grind a small amount (1-2 mg) of the **(2-Aminophenyl)urea** sample to a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
- Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture. [\[2\]](#)[\[3\]](#)[\[4\]](#)
- Transfer the powdered mixture to a pellet die.
- Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[\[2\]](#)[\[3\]](#)
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Collect a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

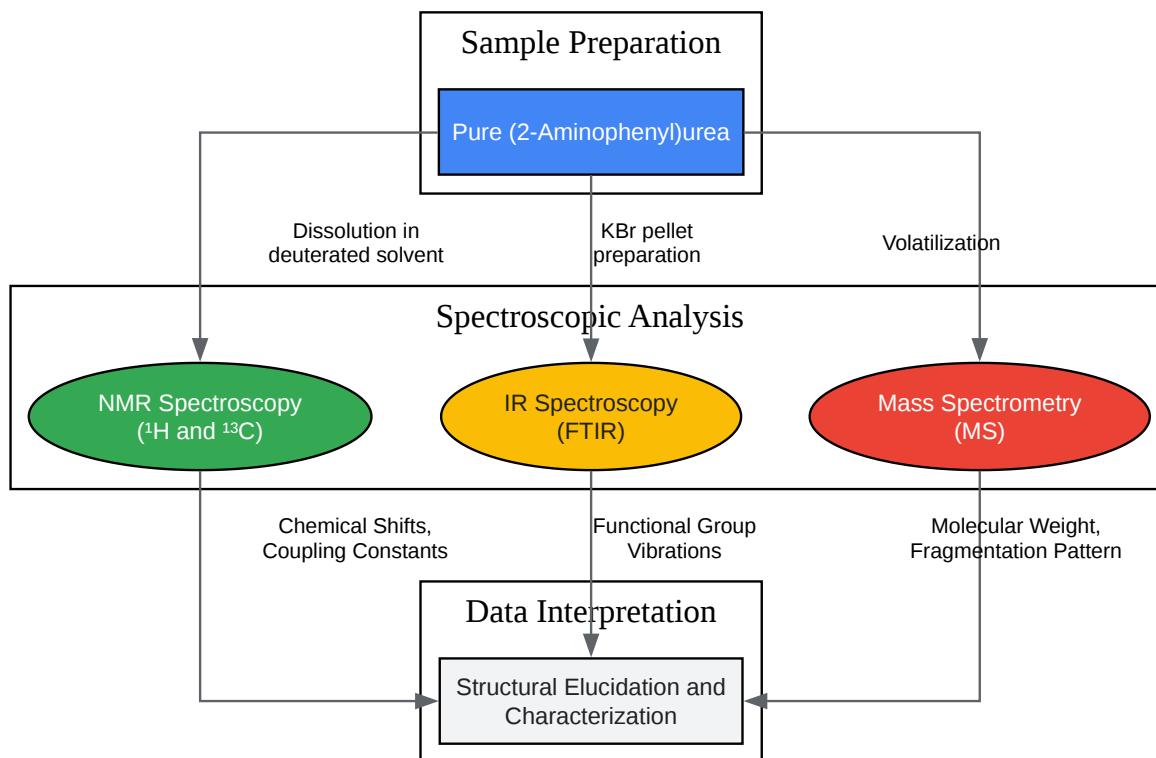
Mass Spectrometry (Electron Ionization - EI)

- Ensure the **(2-Aminophenyl)urea** sample is pure and dry.
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Heat the probe to volatilize the sample into the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

- The data system displays the mass spectrum as a plot of relative intensity versus m/z.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(2-Aminophenyl)urea**.



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Caption: General workflow for the spectroscopic characterization of **(2-Aminophenyl)urea**.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of **(2-Aminophenyl)urea**. While experimental data for this specific compound is not widely published, the predicted data and general protocols outlined in this guide offer a solid foundation for researchers. By following these methodologies, scientists and drug development

professionals can confidently identify and analyze **(2-Aminophenyl)urea**, facilitating its use in further research and development.

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